REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[OH:7][CH2:8][CH2:9][CH:10]1[CH2:14][CH2:13][N:12]([CH3:15])[C:11]1=[O:16].C(N(CC)CC)C>ClCCl.CS(C)=O>[CH3:15][N:12]1[CH2:13][CH2:14][CH:10]([CH2:9][CH:8]=[O:7])[C:11]1=[O:16]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
OCCC1C(N(CC1)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The resultant cloudy solution was stirred at - 72° for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
was added dropwise over 8 min
|
Duration
|
8 min
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
The residue was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated
|
Type
|
CUSTOM
|
Details
|
to give a semi-solid which
|
Type
|
CUSTOM
|
Details
|
was chromatographed
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate and methanol (5:1) as the eluent
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(CC1)CC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 743 mg | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |